![molecular formula C8H8N4 B134061 4,6-Quinazolinediamine CAS No. 159382-23-7](/img/structure/B134061.png)
4,6-Quinazolinediamine
Overview
Description
4,6-Quinazolinediamine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and kinase inhibition properties. These compounds are characterized by a quinazoline core, a bicyclic structure consisting of fused benzene and pyrimidine rings, substituted at the 4 and 6 positions with various functional groups that modulate their biological activity 10.
Synthesis Analysis
The synthesis of this compound derivatives involves various strategies, including acylation, cyclization, and substitution reactions. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another approach involved the catalytic hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of benzenamine . Additionally, chlorosulfonation of 2,4-quinazolinediamine followed by treatment with amines was used to synthesize 2,4-diamino-6-quinazolinesulfonamides . A novel synthesis route for 4,6-disubstituted quinazoline derivatives started from anthranilic acid derivatives, involving acylation, cyclisation, and further treatment with ammonia .
Molecular Structure Analysis
The molecular structure of 4,6-quinazolinediamines is crucial for their biological activity. Molecular modeling and experimental evidence suggest that these compounds can interact covalently with target enzymes such as tyrosine kinases . The structure-activity relationship studies indicate that quinazoline is the preferred chromophore, and specific substitutions at the phenyl ring enhance potency . The presence of electron-donating groups on the quinazoline ring is associated with increased activity, suggesting the importance of electron density for biological efficacy .
Chemical Reactions Analysis
4,6-Quinazolinediamines undergo various chemical reactions that are essential for their biological function. For example, the presence of Michael acceptors in the structure of some derivatives allows for irreversible inhibition of tyrosine kinases through covalent interaction . The introduction of sulfonyl chloride groups and subsequent reactions with amines are key steps in the synthesis of sulfonamide derivatives with antimalarial activity . The modification of the amino group to hydrazino and hydroxyamino moieties in certain analogues significantly reduced their antimalarial and antitumor properties, demonstrating the impact of chemical modifications on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-quinazolinediamines, such as solubility, reactivity, and stability, are influenced by their substituents. The introduction of water-solubilizing substituents and basic functional groups onto Michael acceptors has been shown to result in compounds with enhanced biological properties due to greater reactivity and improved solubility . The stability of these compounds can vary, as seen in the synthesis of 6-alkylbenzimidazo[1,2-c]quinazolines, where the instability of certain intermediates affected the overall yield . The stereoselectivity and enantiomeric purity of synthesized derivatives are also important considerations, as they can significantly influence the biological activity of the compounds .
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
4,6-Quinazolinediamine derivatives demonstrate significant anticancer and anti-inflammatory activities. Research indicates that certain 4,6-disubstituted quinazoline derivatives show promising anti-cancer activity against leukemia cell lines, particularly U937 leukemia cells. These derivatives were synthesized from anthranilic acid derivatives and screened for both anti-inflammatory and anti-cancer properties, with some exhibiting notable activity compared to the standard drug Etoposide (Chandrika et al., 2008).
Moreover, 4-anilino-6-substituted-quinazolines have been synthesized and evaluated for their efficacy in inhibiting EGFR-TK and tumor growth. Some of these compounds demonstrated potent EGFR-TK inhibitory activity and significant growth inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Mowafy et al., 2013).
Applications in Treating Hepatocellular Carcinoma
5H-benzo[h]thiazolo[2,3-b]quinazolines have shown promising results in treating hepatocellular carcinoma (HCC). These compounds have demonstrated significant tumor inhibitory effects and potential in normalizing elevated levels of inflammatory mediators, suggesting their viability as drug candidates for HCC treatment (Keshari et al., 2017).
Antimicrobial and Antifungal Applications
Quinazoline derivatives have also been explored for their antimicrobial and antifungal applications. A study on quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety showed noticeable in vitro antibacterial activities against phytopathogenic bacteria, indicating their potential as agricultural antibacterial agents (Fan et al., 2019).
Implications in Medicinal Chemistry
Quinazoline and its derivatives are important in medicinal chemistry due to their diverse biological activities, such as antimalarial, antitumor, and anti-inflammatory properties. The quinazoline-4(3H)-one structure, found in many natural and synthetic bioactive molecules, plays a significant role in the development of new chemical entities for various therapeutic applications (Tiwary et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .
Mode of Action
The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
Biochemical Pathways
Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Pharmacokinetics
It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .
Biochemical Analysis
Biochemical Properties
Quinazoline-4,6-diamine interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities. For instance, it has been found to inhibit mitochondrial complex I, a multisubunit membrane protein, reducing the mitochondrial complex I-dependent respiration . This interaction is critical for its observed inhibition .
Cellular Effects
Quinazoline-4,6-diamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have acute hypotensive effects in Wistar rats, indicating its influence on vascular smooth muscle cells .
Molecular Mechanism
Quinazoline-4,6-diamine exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to block NF-κB signaling at nanomolar concentrations .
Metabolic Pathways
Quinazoline-4,6-diamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it specifically and effectively reduces the mitochondrial complex I-dependent respiration .
properties
IUPAC Name |
quinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDENXDCQXZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401020 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159382-23-7 | |
Record name | 4,6-Quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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